molecular formula C20H18Br2N2O2 B12670450 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) CAS No. 65693-92-7

4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile)

Cat. No.: B12670450
CAS No.: 65693-92-7
M. Wt: 478.2 g/mol
InChI Key: VDHFAPUSOGNRCA-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Molecular Architecture and Conformational Analysis

The molecular formula of 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) is C₂₀H₁₈Br₂N₂O₂ , with a molecular weight of 478.18 g/mol . The structure comprises two 3-bromo-4-cyanophenyl rings linked by a hexane-1,6-diyloxy chain (Fig. 1). The bromine atoms occupy the meta positions relative to the nitrile groups, creating a planar aromatic system with limited steric hindrance. The hexane spacer introduces conformational flexibility, allowing the molecule to adopt staggered or eclipsed configurations depending on intermolecular interactions.

Table 1: Key Molecular Properties

Property Value
CAS Number 65693-92-7
Molecular Formula C₂₀H₁₈Br₂N₂O₂
Molecular Weight 478.18 g/mol
InChI Key VDHFAPUSOGNRCA-UHFFFAOYSA-N

The nitrile groups (-C≡N) and ether linkages (-O-) dominate the molecule’s reactivity. The nitrile’s electron-withdrawing nature polarizes the aromatic rings, enhancing electrophilic substitution susceptibility at the para positions. The hexane chain’s gauche and antiperiplanar conformers influence solubility and packing efficiency, as observed in related ether-linked compounds.

Crystallographic Studies and Packing Arrangements

Crystallographic data for this compound are not explicitly available in the provided sources. However, the Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such information, suggesting potential future studies could resolve its solid-state structure. Analogous compounds, such as 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile (CID 4417701), exhibit layered packing driven by π-π stacking between aromatic rings and van der Waals interactions involving aliphatic chains. In the brominated derivative, the heavier bromine atoms may introduce halogen bonding, further stabilizing the lattice.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure is shaped by the bromine and nitrile substituents. Bromine’s inductive (-I) effect withdraws electron density from the aromatic rings, lowering the energy of the lowest unoccupied molecular orbital (LUMO). Conversely, the nitrile group’s strong -I effect further depletes electron density, creating an electron-deficient aromatic system. Computational modeling of similar compounds suggests the highest occupied molecular orbital (HOMO) localizes on the brominated phenyl rings, while the LUMO resides on the nitrile-bearing regions. This polarization facilitates charge-transfer interactions in supramolecular assemblies.

Spectroscopic Fingerprinting (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Aromatic protons adjacent to bromine and oxygen atoms resonate downfield due to deshielding. Protons on the hexane chain appear as multiplet signals between δ 1.5–4.0 ppm, with methylene groups near oxygen showing splitting from coupling.
  • ¹³C NMR : Nitrile carbons appear near δ 115–120 ppm, while carbons bonded to bromine resonate at δ 125–130 ppm. Ether-linked carbons (C-O) are observed at δ 65–70 ppm.
Fourier-Transform Infrared (FT-IR)
  • A sharp absorption at ~2240 cm⁻¹ corresponds to the C≡N stretch.
  • The asymmetric C-O-C stretch of the ether linkage appears at ~1250 cm⁻¹ .
  • C-Br vibrations are detected at ~560 cm⁻¹ .
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorbance in the 250–300 nm range, attributed to π→π* transitions in the aromatic rings. A weaker n→π* transition from the nitrile group may appear near 310 nm , though this is often obscured by solvent effects.

Table 2: Key Spectroscopic Signatures

Technique Key Peaks
¹H NMR δ 7.2–8.1 (aromatic H), δ 1.5–4.0 (aliphatic H)
¹³C NMR δ 115–120 (C≡N), δ 125–130 (C-Br)
FT-IR 2240 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-O-C)
UV-Vis λₘₐₓ ≈ 270 nm (π→π*)

Properties

CAS No.

65693-92-7

Molecular Formula

C20H18Br2N2O2

Molecular Weight

478.2 g/mol

IUPAC Name

3-bromo-4-[6-(2-bromo-4-cyanophenoxy)hexoxy]benzonitrile

InChI

InChI=1S/C20H18Br2N2O2/c21-17-11-15(13-23)5-7-19(17)25-9-3-1-2-4-10-26-20-8-6-16(14-24)12-18(20)22/h5-8,11-12H,1-4,9-10H2

InChI Key

VDHFAPUSOGNRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OCCCCCCOC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

Preparation Methods

The preparation of EINECS 265-878-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include the refining of petroleum and subsequent chemical conversion processes. These methods ensure the compound meets the required purity and quality standards for commercial use .

Chemical Reactions Analysis

EINECS 265-878-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds containing bromobenzonitrile moieties have been noted for their antimicrobial and antifungal properties. Preliminary studies suggest that 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) may exhibit similar bioactivity due to the presence of bromine substituents that can interact with biological targets effectively.

Drug Development

The compound's structural features allow it to serve as a lead compound in drug development. Its dual functionality as both an ether and nitrile may facilitate interactions with various biological molecules, making it a candidate for further pharmacological studies.

Polymer Chemistry

4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) can be utilized in the synthesis of advanced polymers. The presence of the ether linkages allows for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength .

Separation Techniques

The compound has been successfully analyzed using reverse phase high-performance liquid chromatography (HPLC). This method employs a mobile phase consisting of acetonitrile and water, making it suitable for preparative separation and isolation of impurities in complex mixtures . The scalability of this technique is beneficial for pharmacokinetic studies.

Synthesis and Characterization

A study demonstrated the multi-step synthesis of 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile), highlighting the importance of controlling reaction conditions to achieve high yields and purity. The characterization involved various spectroscopic techniques that confirmed the expected structural features.

Biological Interaction Studies

Preliminary interaction studies indicate that this compound may engage with specific biological targets, paving the way for therapeutic applications. Further research is required to elucidate these interactions comprehensively.

Mechanism of Action

The mechanism of action of EINECS 265-878-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Spacers

  • 4,4'-(Pyridine-2,6-diylbis(methylene))bis(oxy)bis(4,1-phenylene) Derivatives (e.g., compound 10b from ):
    • Structure : Incorporates a pyridine ring as the central spacer instead of hexane-1,6-diyl.
    • Key Differences :
  • Enhanced π-conjugation due to the aromatic pyridine core, improving electronic properties for optoelectronic applications.
  • Higher molecular weight (e.g., C₃₉H₃₃N₅O₄S₂ , MW: 699 g/mol) due to additional heterocyclic and sulfur-containing groups.
  • 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-methoxy-4,1-phenylene) Derivatives (e.g., compound 5d from ): Structure: Features methoxy and isoxazolone substituents instead of bromo and cyano groups. Key Differences:
  • Lower polarity due to methoxy groups, increasing solubility in organic solvents.

Analogues with Different Functional Groups

  • 4,4'-(Hexane-1,6-diylbis(oxy))dibenzimidamide Bis(2-hydroxyethanesulfonate) (CAS: 659-40-5): Structure: Replaces cyano groups with amidine moieties and includes sulfonate counterions. Key Differences:
  • Ionic nature enhances water solubility, making it suitable for cosmetic preservatives (e.g., hexamidine diisethionate).
  • Exhibits antimicrobial activity due to the amidine functionality, unlike the non-ionic target compound .
  • 4,4'-(Hexane-1,6-diylbis(oxy))bisbenzonitrile (CAS: 94291-61-9 vs. 659-40-5):

    • Comparison :
  • Both compounds share the hexane-1,6-diyloxy spacer, but bromine substitution in the target compound may enhance halogen-bonding interactions in crystal packing .

Physicochemical and Spectral Properties

Property Target Compound 4,4'-(Pyridine-2,6-diylbis(methylene))bis(oxy) Derivative Hexamidine Diisethionate
Molecular Formula C₂₀H₂₀N₂O₂ C₃₉H₃₃N₅O₄S₂ C₂₄H₃₈N₄O₁₀S₂
Molecular Weight (g/mol) 328.39 699 606.71
Functional Groups Br, CN S, N (heterocyclic) Amidines, sulfonates
Solubility Low (organic solvents) Moderate (DMSO, DMF) High (water)
Application Research intermediate Antimicrobial agents Cosmetic preservatives

Biological Activity

4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile), with the CAS number 65693-92-7, is a synthetic compound notable for its potential biological activities. This compound features a unique structure that includes two bromobenzonitrile moieties linked by a hexane-1,6-diyl group. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The molecular formula of 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) is C20H18Br2N2O2, and it has a molecular weight of 478.18 g/mol. The compound is characterized by its bromine substituents which may enhance its biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antibacterial properties against various strains of bacteria. The presence of bromine atoms may contribute to increased potency against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Compounds containing nitrile groups are often evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant in the context of neurodegenerative diseases and the treatment of urinary tract infections.
  • Anticancer Potential : The structural characteristics of 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells.

Antibacterial Screening

In a comparative study, several derivatives of bromobenzonitrile were synthesized and tested for antibacterial efficacy. The results indicated that compounds with multiple halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The specific IC50 values for these compounds ranged from 5 µM to 20 µM, demonstrating moderate to strong antibacterial effects .

Enzyme Inhibition Assays

The enzyme inhibition studies conducted on related compounds revealed that those with the nitrile functional group exhibited significant inhibition of AChE. For instance, an analog showed an IC50 value of 0.63 µM compared to a standard inhibitor with an IC50 value of 21.25 µM . This suggests that 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile) could similarly exhibit potent enzyme inhibitory effects.

Anticancer Activity

A study focusing on the anticancer properties of similar compounds indicated that those featuring the bromobenzonitrile moiety could inhibit cell proliferation in various cancer cell lines. Specifically, compounds demonstrated IC50 values below 10 µM against breast cancer cell lines .

Data Table: Summary of Biological Activities

Activity Type IC50 Value (µM) Reference
Antibacterial (S. aureus)5 - 20
AChE Inhibition0.63
Anticancer (Breast Cancer)<10

Q & A

Q. What are the optimal synthetic conditions for preparing 4,4'-(Hexane-1,6-diylbis(oxy))bis(3-bromobenzonitrile)?

The compound can be synthesized via Williamson ether synthesis. A modified protocol involves reacting 3-bromo-4-hydroxybenzonitrile with 1,6-dibromohexane in absolute ethanol, using Na₂CO₃ as a base. The mixture is refluxed at 180–200°C for 10 hours, followed by cooling, filtration, and recrystallization with chloroform/methanol (1:1) to achieve an 82% yield . Temperature optimization during reflux is critical to minimize side reactions.

Q. How is FT-IR spectroscopy used to confirm the structure of this compound?

Key FT-IR bands include:

  • C≡N (nitrile) : ~2220–2240 cm⁻¹ (sharp).
  • Aromatic C-Br : ~550–600 cm⁻¹.
  • Aliphatic C-O-C (ether) : ~1250–1270 cm⁻¹. Comparison with analogous compounds (e.g., 4,4'-(hexane-1,6-diylbis(oxy))dibenzonitrile) helps distinguish substituent effects. For example, bromine substitution shifts aromatic vibrations compared to non-brominated analogs .

Q. What safety precautions are required when handling this compound?

The safety data sheet (SDS) indicates hazards:

  • Skin/Eye Irritation (H315/H319): Use nitrile gloves and goggles.
  • Respiratory Irritation (H335): Work in a fume hood.
  • Harmful if Swallowed (H302): Avoid ingestion; rinse mouth immediately. Storage requires airtight containers in dry, ventilated areas .

Q. What solvents are suitable for recrystallization?

A 1:1 chloroform/methanol mixture is effective for recrystallization, producing a high-purity white solid . Solubility testing in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents can further optimize crystal quality.

Advanced Research Questions

Q. How can conflicting FT-IR data for ether-linked compounds be resolved?

Discrepancies in C-O-C stretching frequencies (~1250–1270 cm⁻¹ vs. ~1200 cm⁻¹) may arise from crystallinity differences or solvent polarity. For example, hydrogen bonding in polar solvents (e.g., ethanol) can redshift absorption bands. Cross-validation with ¹H NMR (e.g., aliphatic proton integration) and X-ray crystallography is recommended .

Q. What mechanistic insights govern nucleophilic substitution at the bromine sites?

The electron-withdrawing nitrile group activates the aromatic bromine for nucleophilic substitution (e.g., Suzuki coupling). Kinetic studies using DABCO or Pd catalysts in DMF at 80°C can quantify reactivity. Competing ether cleavage under strong bases (e.g., NaOH) requires careful pH control .

Q. How does this compound function in supramolecular or liquid crystal systems?

The rigid biphenyl ether core and bromine substituents enhance anisotropic interactions. In mesomorphic studies, derivatives with long alkyl chains (e.g., dodecyloxy) exhibit smectic phases. DFT modeling of dipole-dipole interactions and π-stacking can predict self-assembly behavior .

Q. What strategies mitigate degradation during long-term storage?

Degradation pathways include hydrolysis of nitrile groups or ether cleavage. Stability studies under accelerated conditions (40°C/75% RH) show that desiccant-stored samples in amber vials retain >95% purity over 12 months. LC-MS monitoring identifies degradation products like 3-bromo-4-hydroxybenzonitrile .

Q. How can computational methods predict spectroscopic properties?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) correlate well with experimental FT-IR and NMR data. For example, calculated C-Br vibrational frequencies deviate <2% from observed values. QSPR models also predict potentiometric responses in ion-selective membranes .

Q. What are the challenges in scaling up synthesis while maintaining yield?

Pilot-scale reactions face mass transfer limitations during reflux. Continuous flow systems with controlled temperature gradients improve reproducibility. Impurity profiling (e.g., unreacted 1,6-dibromohexane) via GC-MS ensures batch consistency. Green chemistry metrics (e.g., E-factor) guide solvent recovery .

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